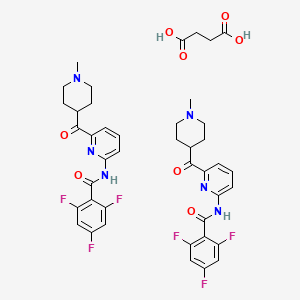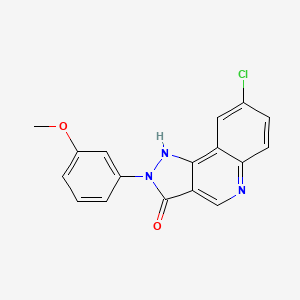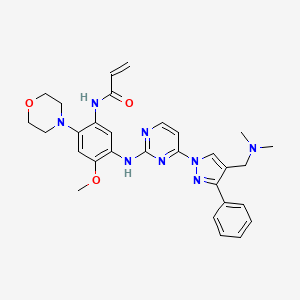![molecular formula C54H58N8O6 B608558 N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide CAS No. 2375720-38-8](/img/structure/B608558.png)
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide
Vue d'ensemble
Description
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 3 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 79 and 763 nM, respectively, in reporter assays).
LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1.
Applications De Recherche Scientifique
Inhibitor of Protein-Protein Interactions (PPIs)
LH1307 is a potent inhibitor of protein-protein interactions (PPIs) between programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1). It has an IC50 value of 3 nM by HTRF assay .
Inducer of PD-L1 Homodimer Formation
LH1307 induces symmetrically arranged PD-L1 homodimer formation by targeting PD-L1 at the PD-1 binding site .
3. Blocker of Cell Surface PD-1/PD-L1 Interaction LH1307 effectively blocks cell surface PD-1/PD-L1 interaction between PD-1-expressing Jurkat cells and co-cultured PD-L1-expressing U2OS cells (SHP-1 recruitment IC50 = 79 nM) or co-cultured PD-L1-expressing aAPC/CHO-K1 cells (NFAT signaling restoration EC50 = 763 nM) .
Mécanisme D'action
Target of Action
LH1307, also known as N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide, primarily targets the Programmed Cell Death-1 (PD-1) and its ligand Programmed Death-Ligand 1 (PD-L1) . These are immune checkpoint proteins that normally serve to limit autoimmunity and terminate an ongoing immune response .
Mode of Action
LH1307 acts as a protein-protein interaction (PPI) inhibitor . It inhibits the interaction between PD-1 and PD-L1, which is a key mechanism that tumor cells use to evade immune surveillance . LH1307 induces the formation of symmetrically arranged PD-L1 homodimers by targeting PD-L1 at the PD-1 binding site .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 interaction by LH1307 affects the immune checkpoint pathway . This pathway is crucial for maintaining the balance of the immune system. When this interaction is blocked, it can reinvigorate exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Result of Action
The result of LH1307’s action is the effective blocking of the cell surface PD-1/PD-L1 interaction between PD-1-expressing cells and PD-L1-expressing cells . This leads to the restoration of immune responses against tumor cells .
Action Environment
The efficacy and stability of LH1307, like many other drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Propriétés
IUPAC Name |
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCINFJGGSQEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)